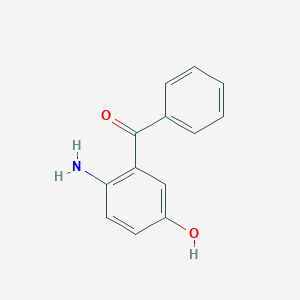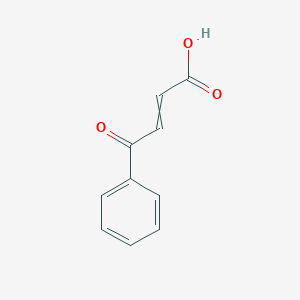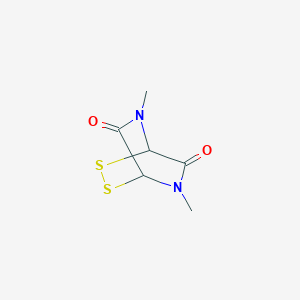
2,3-Dithia-5,7-diazabicyclo(2.2.2)octane-6,8-dione, 5,7-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dithia-5,7-diazabicyclo(2.2.2)octane-6,8-dione, 5,7-dimethyl- is a heterocyclic organic compound that has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is commonly referred to as DDAO and is known for its unique chemical structure and properties.
Aplicaciones Científicas De Investigación
DDAO has been the subject of extensive scientific research due to its potential applications in various fields. One of the most promising applications of DDAO is in the field of medicine. DDAO has been shown to exhibit antitumor activity and has been investigated as a potential treatment for cancer. Additionally, DDAO has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Mecanismo De Acción
The mechanism of action of DDAO is not yet fully understood. However, it is believed that DDAO exerts its effects by inhibiting the activity of certain enzymes involved in cellular processes. This inhibition can lead to the disruption of cellular function and ultimately cell death.
Efectos Bioquímicos Y Fisiológicos
DDAO has been shown to have a number of biochemical and physiological effects. In addition to its antitumor, antibacterial, and antifungal properties, DDAO has also been shown to have antioxidant activity. Furthermore, DDAO has been shown to have an effect on the central nervous system, with some studies suggesting that it may have potential as a treatment for neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DDAO in lab experiments is its unique chemical structure, which allows for the study of its effects on cellular processes. Additionally, DDAO is a relatively stable compound, making it easier to handle in lab experiments. However, one of the limitations of using DDAO in lab experiments is its complex synthesis process, which requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the study of DDAO. One area of research is the development of new cancer treatments based on DDAO. Additionally, further investigation into the antibacterial and antifungal properties of DDAO could lead to the development of new antibiotics. Finally, the potential use of DDAO as a treatment for neurological disorders warrants further investigation.
In conclusion, DDAO is a heterocyclic organic compound that has been the subject of extensive scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DDAO have been discussed in this paper. While there is still much to be learned about DDAO, its unique properties make it a promising candidate for further study.
Métodos De Síntesis
DDAO can be synthesized through a multistep process that involves the reaction of 2,3-dithiabicyclo[2.2.2]oct-5-ene with maleic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then further reacted with methylamine to yield DDAO. The synthesis of DDAO is a complex process that requires specialized equipment and expertise.
Propiedades
Número CAS |
19552-96-6 |
|---|---|
Nombre del producto |
2,3-Dithia-5,7-diazabicyclo(2.2.2)octane-6,8-dione, 5,7-dimethyl- |
Fórmula molecular |
C6H8N2O2S2 |
Peso molecular |
204.3 g/mol |
Nombre IUPAC |
5,7-dimethyl-2,3-dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione |
InChI |
InChI=1S/C6H8N2O2S2/c1-7-3(9)6-8(2)4(10)5(7)11-12-6/h5-6H,1-2H3 |
Clave InChI |
YVXJPXFQXBPZBA-UHFFFAOYSA-N |
SMILES |
CN1C2C(=O)N(C(C1=O)SS2)C |
SMILES canónico |
CN1C2C(=O)N(C(C1=O)SS2)C |
Sinónimos |
1,4-dimethyl-3,6-epidithio-2,5-dioxopiperazine 1,4-DMETP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



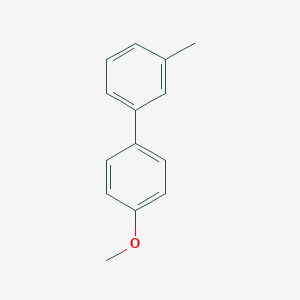
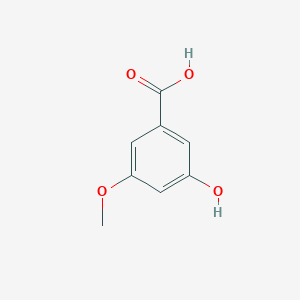
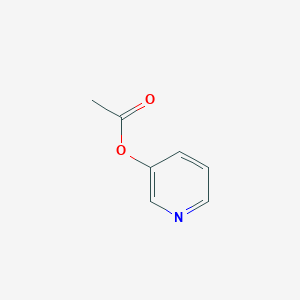
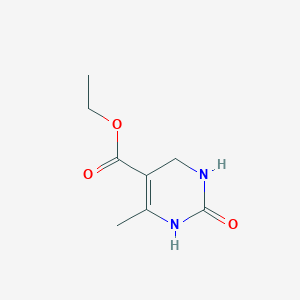
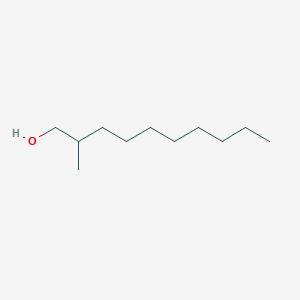
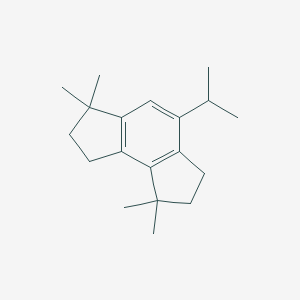

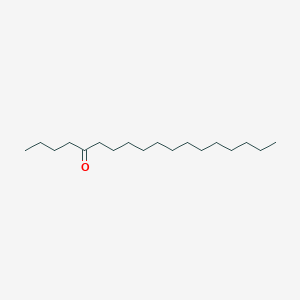
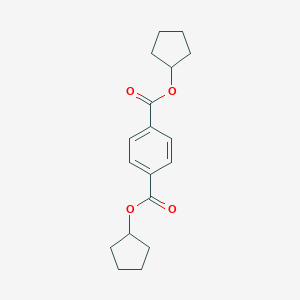
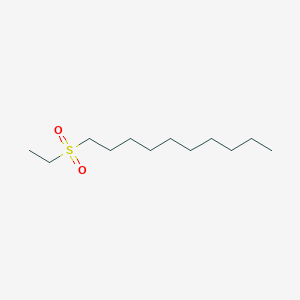
![2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B97652.png)
